Boc-L-4-Benzoylphenylalanine

Description

Contextualization as a Non-Canonical Amino Acid Derivative in Biomolecular Systems

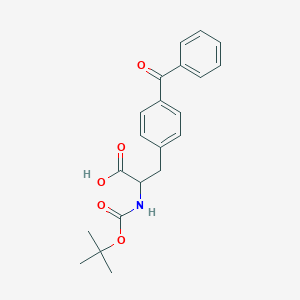

Boc-L-4-Benzoylphenylalanine, systematically named (2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid, is a derivative of the natural amino acid L-phenylalanine. nih.gov It belongs to a class of compounds known as non-canonical amino acids (ncAAs), which are not among the 20 standard proteinogenic amino acids. nih.gov The defining feature of this compound is the benzophenone (B1666685) moiety attached to the phenyl ring of phenylalanine. This group is photoreactive, meaning it can be activated by UV light to form a covalent bond with nearby molecules. creative-proteomics.comnih.gov

The "Boc" in its name refers to the tert-butyloxycarbonyl protecting group attached to the alpha-amino group. beilstein-journals.org This protecting group is crucial for its use in solid-phase peptide synthesis (SPPS), a technique used to chemically synthesize peptides and proteins. beilstein-journals.org The Boc group prevents unwanted reactions at the amino terminus while the peptide chain is being assembled. beilstein-journals.org

Significance in Expanding the Chemical Repertoire for Peptide and Protein Research

The introduction of this compound and other photoreactive amino acids has significantly expanded the toolkit available to researchers studying peptides and proteins. creative-proteomics.comrsc.org Its primary application lies in photoaffinity labeling, a powerful technique used to identify and characterize protein-protein interactions. nih.gov By incorporating this amino acid into a peptide or protein of interest, researchers can initiate a cross-linking reaction with its binding partners upon exposure to UV light. nih.gov This covalent linkage "traps" the interacting molecules, allowing for their isolation and identification. nih.gov

This method is particularly valuable for studying transient or weak interactions that are difficult to capture using traditional biochemical techniques. rsc.org The ability to pinpoint binding sites with high precision has broad applications, from mapping drug-binding sites on target proteins to understanding the architecture of large protein complexes. creative-proteomics.com

Historical Perspective on the Integration of Photoreactive Amino Acids in Peptide Science

The concept of using photoreactive molecules to study biological systems dates back to the 1970s, with the development of photo-affinity labeling (PAL). nih.gov Early methods involved chemically attaching photoreactive groups like aryl azides and benzophenones to small molecules and peptides. nih.govnih.gov These initial approaches, while groundbreaking, were often limited by the non-specific nature of the chemical modification.

A significant advancement came with the ability to incorporate photoreactive amino acids directly into the peptide or protein sequence during synthesis. This was made possible by the development of synthetic methodologies like solid-phase peptide synthesis (SPPS). nih.gov The site-specific incorporation of photoreactive amino acids like p-benzoyl-L-phenylalanine (Bpa) provided a much higher degree of control and precision in cross-linking studies. creative-proteomics.com

Further innovations, such as the development of Photo-Induced Cross-Linking of Unmodified Proteins (PICUP) in 1999, allowed for the rapid and high-yield cross-linking of proteins without the need for prior modification. wikipedia.org More recently, the genetic encoding of non-canonical amino acids, including photoreactive ones, in living cells has opened up new frontiers for studying protein interactions in their native environment. nih.govresearchgate.net These advancements, building upon the foundational work with chemically synthesized photoreactive amino acids, continue to drive discoveries in chemical biology and drug discovery. creative-proteomics.comrsc.org

| Property | Value | Source |

| Chemical Formula | C21H23NO5 | nih.gov |

| Molecular Weight | 369.4 g/mol | nih.gov |

| IUPAC Name | (2S)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | nih.gov |

| Synonyms | Boc-Bpa-OH, Boc-p-Bz-Phe-OH, (S)-3-(4-Benzoylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | nih.gov |

| CAS Number | 104504-43-0 | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQJNYPOWPXYIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117666-95-2 | |

| Record name | 4-Benzoyl-N-[(1,1-dimethylethoxy)carbonyl]phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117666-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for Boc L 4 Benzoylphenylalanine and Its Analogs

Strategic Approaches for para-Benzoylphenylalanine Scaffold Construction

The central challenge in synthesizing Boc-Bpa-OH lies in the construction of the 4-benzoylphenylalanine backbone. This involves attaching a benzoyl group to the para position of the phenylalanine ring.

A primary method for constructing the benzophenone (B1666685) skeleton on a phenylalanine derivative is through Friedel-Crafts acylation. researchgate.net This electrophilic aromatic substitution reaction is a powerful tool for forming carbon-carbon bonds between an aromatic ring and an acyl group.

In the context of p-benzoylphenylalanine synthesis, this typically involves the reaction of a protected phenylalanine derivative with benzoyl chloride. A significant challenge is the potential for the amino acid's functional groups to interfere with the reaction. Therefore, strong Brønsted acids like trifluoromethanesulfonic acid (TfOH) are often employed as both the catalyst and solvent. nih.gov TfOH is highly effective because it can dissolve most α-amino acid derivatives and promote the acylation reaction. nih.gov This approach allows for a stereocontrolled benzoylation of chiral phenylalanine precursors, yielding optically active benzophenone-based amino acids without significant loss of optical purity. researchgate.net

Table 1: Key Features of Friedel-Crafts Acylation for p-Benzoylphenylalanine Synthesis

| Feature | Description | Source |

|---|---|---|

| Reaction Type | Electrophilic Aromatic Substitution | nih.gov |

| Reactants | Protected Phenylalanine Derivative & Benzoyl Chloride | researchgate.net |

| Catalyst/Solvent | Trifluoromethanesulfonic Acid (TfOH) | nih.gov |

| Key Advantage | Stereocontrolled synthesis, preserving the optical purity of the chiral center. | researchgate.net |

For creating specific analogs such as the N-methylated version, asymmetric synthesis strategies are required to ensure high enantiopurity. The synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine has been successfully achieved through the alkylation of sultam Boc-sarcosinate. nih.govebi.ac.uk This method utilizes a chiral auxiliary (a levorotatory sultam) to direct the stereochemical outcome of the alkylation reaction, leading to the desired (S)-configuration of the N-methyl amino acid with high optical purity. nih.govebi.ac.uk This photoreactive amino acid analog is then suitable for incorporation into peptides for photolabeling studies. nih.gov

To generate a broader range of 4-aroyl-L-phenylalanine analogs with different aryl ketone groups, palladium-catalyzed carbonylative cross-coupling reactions are employed. This methodology provides a versatile route to aryl-keto α-amino acids. The reaction typically involves coupling an aryl halide (such as N-Boc-4-iodo-L-phenylalanine) with an organostannane reagent (Stille coupling) or other organometallic partners in the presence of carbon monoxide and a palladium catalyst. researchgate.net This process efficiently introduces a carbonyl bridge between the phenylalanine scaffold and a variety of aryl or heteroaryl groups. Such methods have been successfully used to synthesize glycal amides from amino acid esters, demonstrating the utility of carbonylative coupling in creating complex molecules. researchgate.net

N-terminal Protecting Group Strategies in Precursor Synthesis

Protecting the α-amino group of phenylalanine is essential during the synthesis of the 4-benzoyl scaffold and subsequent peptide synthesis to prevent unwanted side reactions.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the N-terminus of amino acids in organic synthesis. wikipedia.org Its popularity stems from its ease of introduction and its stability under a range of conditions, coupled with its straightforward removal under specific acidic conditions. wikipedia.org

Introduction of the Boc Group: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org This reaction can be performed under aqueous or anhydrous conditions. organic-chemistry.org

Stability and Orthogonality: The Boc group is robust and stable in the presence of most nucleophiles and bases. organic-chemistry.org This stability allows for selective chemical modifications at other parts of the molecule, such as the C-terminus or side chains. It enables an orthogonal protection strategy where other protecting groups, like the base-labile Fmoc group, can be used and removed without affecting the Boc-protected amine. organic-chemistry.orgpeptide.com

Deprotection: Removal of the Boc group is achieved under anhydrous acidic conditions. organic-chemistry.org Strong acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in methanol (B129727) are commonly used. wikipedia.orgpeptide.com The acid-lability of the Boc group is a key feature, allowing for its selective removal when needed during multi-step syntheses, such as solid-phase peptide synthesis (SPPS). springernature.com

Table 2: Summary of Boc-Group Utilization in Synthesis

| Step | Reagent(s) | Key Characteristics | Source(s) |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base | Efficient, high-yield reaction. | organic-chemistry.org |

| Stability | Stable to most bases and nucleophiles. | Allows for orthogonal protection schemes. | organic-chemistry.orgpeptide.com |

| Deprotection | Trifluoroacetic Acid (TFA) or HCl | Clean and efficient removal under acidic conditions. | wikipedia.org |

Derivatization Approaches for Enhanced Functionality

Boc-L-4-Benzoylphenylalanine can be further modified to enhance its properties for specific applications, such as improving its efficiency as a photo-crosslinking agent. chemimpex.com One strategy involves introducing electron-withdrawing groups (EWGs) onto the benzophenone ring system. nih.gov

Mechanistic studies have shown that adding EWGs, such as halogens (e.g., fluorine, chlorine), to the aromatic rings of the benzophenone core can increase the rate of hydrogen atom abstraction upon UV irradiation. nih.gov This enhanced reactivity leads to a higher yield of covalent crosslinking between the amino acid and its target protein. A series of halogenated p-benzoyl-L-phenylalanine (pBpa) analogs have been synthesized and successfully incorporated into proteins, demonstrating a substantive increase in crosslinking yields compared to the unmodified pBpa. nih.gov This derivatization highlights how the functionality of the core molecule can be fine-tuned for improved performance in biological experiments.

Table 3: Comparison of Crosslinking Efficiency for pBpa Analogs

| pBpa Analog | Substituent Type | Effect on Crosslinking | Source |

|---|---|---|---|

| p-Benzoyl-L-phenylalanine (pBpa) | None (Standard) | Baseline crosslinking yield. | nih.gov |

Halogenation for Modulation of Photocrosslinking Efficiency

The efficiency of photocrosslinking by L-4-benzoylphenylalanine (Bpa) can be a limiting factor in its application for capturing protein-protein interactions (PPIs), particularly for weak or transient interactions. To address this, researchers have developed halogenated analogs of Bpa. The introduction of electron-withdrawing halogen atoms to the benzophenone ring is hypothesized to enhance the efficiency of the n to π* transition of the carbonyl group upon UV irradiation, leading to a more reactive diradical species and consequently higher crosslinking yields. nih.govnih.gov

A series of monosubstituted halogenated Bpa analogs have been synthesized to investigate the impact of halogenation on photocrosslinking efficiency. nih.gov The synthesis of these analogs typically involves modifications of precursors before the final amino acid construction. The general synthetic scheme for these halogenated analogs allows for the placement of halogen substituents at various positions on the benzophenone ring to modulate its electronic properties. nih.gov

Upon irradiation with UV light (typically around 365 nm), the benzophenone carbonyl group undergoes a transition to a diradical triplet state. This reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent crosslink. nih.gov Studies have demonstrated that the incorporation of these halogenated analogs into proteins can significantly increase the yield of photocrosslinking for protein-protein interactions. nih.govnih.gov

In a study examining the interaction between the VP16 transcription activation domain and the Med25 subunit of the Mediator complex, several halogenated Bpa analogs exhibited substantially increased crosslinking yields compared to the parent Bpa. nih.gov The results of this study are summarized in the table below.

Table 1: In Vitro Crosslinking Yields of Halogenated pBpa Analogs

| Analog | Fold Increase in Crosslinking Yield (vs. pBpa) |

|---|---|

| 3-CF₃ | 49 |

| 3-Cl | 30 |

| 4-CF₃ | 23 |

| 3-Br | 16 |

| 4-Br | 13 |

| 4-Cl | 12 |

| 3-F | 10 |

The data clearly indicate that electron-deficient Bpa analogs, particularly those with trifluoromethyl and chloro substitutions at the meta position, lead to a dramatic increase in the efficiency of covalent capture. nih.gov The 4-CF₃ analog, in particular, has been recommended for use in situations where higher crosslinking yields are necessary, as it provides a significant increase in yield while being incorporated into proteins at levels comparable to unmodified Bpa. nih.gov

Introduction of "Clickable" Moieties for Bioconjugation and Probe Development

To facilitate the detection and analysis of crosslinked protein complexes, "clickable" functional groups can be introduced into the structure of Boc-L-Bpa. These moieties, such as terminal alkynes or azides, allow for the covalent attachment of reporter tags (e.g., fluorophores, biotin) or other molecules of interest through highly efficient and specific "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govnih.govrsc.org

The synthetic strategy for Abpa involves several key transformations, including the protection of the hydroxyl group of the starting material, a lithium-halogen exchange, and subsequent reaction with a benzaldehyde (B42025) derivative, followed by oxidation and elaboration to the final amino acid. nih.gov The resulting amino acid, Abpa, contains both a photoreactive benzophenone group and a "clickable" terminal alkyne, allowing for a dual functionality within a single amino acid. nih.govnih.govrsc.org This enables the construction of photoaffinity probes through a single amino acid substitution during peptide synthesis, simplifying the process and helping to retain the biological activity of the peptide. nih.govrsc.org

The utility of Abpa has been demonstrated in photoaffinity labeling experiments. For instance, photoactivatable probes of α-conotoxin MI containing Abpa were successfully used to label the muscle nicotinic acetylcholine (B1216132) receptor (nAChR) from skeletal cells. nih.gov

Radioiodination Strategies for Isotopic Labeling and Detection

Radioisotopic labeling is a highly sensitive method for the detection and quantification of biomolecules. wikipedia.orgtaylorandfrancis.com To enable the radioiodination of Bpa-containing peptides and proteins, analogs have been developed that incorporate a functional group amenable to iodination, such as a phenol (B47542) ring. bohrium.comnih.gov The direct radioiodination of Bpa itself is not feasible.

A key development in this area is the synthesis of p-(4-hydroxybenzoyl)phenylalanine. bohrium.comnih.gov This analog retains the photoreactive benzophenone core of Bpa but includes a hydroxyl group on the second phenyl ring, providing a site for electrophilic radioiodination with isotopes such as ¹²⁵I. bohrium.comnih.gov The synthesis of this analog involves the reaction of 4-(chloromethyl)benzoic anhydride (B1165640) with phenol in polyphosphoric acid, followed by reaction with ethyl acetamidocyanoacetate and subsequent hydrolysis to yield the final amino acid. bohrium.com

A significant advantage of this approach is that the radioisotope and the photoactive moiety are located within the same amino acid residue. bohrium.com This is in contrast to strategies where the radiolabel is placed at a distal site in the peptide sequence, which can limit the precision of identifying the site of photoinsertion to a peptide fragment rather than a specific amino acid. nih.gov

The utility of p-(4-hydroxybenzoyl)phenylalanine has been demonstrated with substance P analogs. bohrium.com When this analog was incorporated into substance P, the resulting peptides retained high binding affinity for the substance P receptor. bohrium.com Subsequent radioiodination of these peptides with ¹²⁵I yielded probes with high specific activity. bohrium.com Photolysis of the radiolabeled peptides in the presence of the substance P receptor resulted in efficient covalent attachment of the peptide to the receptor, with a photoinsertion yield of approximately 30%. bohrium.com This demonstrates that the p-(4-hydroxybenzoyl)phenylalanine analog is a versatile tool for elucidating peptide-protein interactions, combining the photoreactive properties of Bpa with the high sensitivity of radioisotopic detection. bohrium.com

Advanced Applications in Peptide Chemistry and Engineering

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of synthetic peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence. Boc-L-4-Benzoylphenylalanine can be efficiently incorporated into peptides using this methodology, providing a powerful tool for creating photoactivatable probes and engineered peptides.

The successful synthesis of peptides relies on the use of protecting groups to prevent unwanted side reactions. Two main orthogonal strategies dominate the field of SPPS: the Boc/Bzl and Fmoc/t-Boc strategies. biosynth.comamericanpeptidesociety.org

Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butoxycarbonyl (Boc) group for temporary protection of the α-amino group and benzyl-based groups for semi-permanent protection of side chains. seplite.compeptide.com The Boc group is typically removed with trifluoroacetic acid (TFA), while the benzyl (B1604629) groups are cleaved with a stronger acid like hydrofluoric acid (HF) at the end of the synthesis. seplite.comchempep.com this compound is compatible with this strategy, as the benzophenone (B1666685) moiety is stable to the acidic conditions used for Boc deprotection.

Fmoc/t-Boc Strategy: This is currently the most widely used strategy in automated peptide synthesis. beilstein-journals.orgbeilstein-journals.org It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and acid-labile tert-butyl (t-Boc) based groups for side-chain protection. iris-biotech.deresearchgate.net The Fmoc group is removed with a mild base, such as piperidine, while the t-Boc groups are cleaved with TFA. americanpeptidesociety.orgiris-biotech.de The stability of this compound under these conditions allows for its seamless integration into automated Fmoc/t-Boc synthesis protocols.

The choice between these strategies depends on the specific peptide sequence and the desired final product. The Boc/Bzl strategy is often favored for synthesizing long or complex peptides, while the Fmoc/t-Boc strategy is advantageous for peptides sensitive to strong acids and for the on-resin modification of side chains. peptide.com

Table 1: Comparison of Boc/Bzl and Fmoc/t-Boc SPPS Strategies

| Feature | Boc/Bzl Strategy | Fmoc/t-Boc Strategy |

| α-Amino Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Acidic (e.g., TFA) | Basic (e.g., Piperidine) |

| Side-Chain Protection | Benzyl-based (Bzl) | tert-Butyl-based (t-Boc) |

| Final Cleavage | Strong Acid (e.g., HF) | Moderate Acid (e.g., TFA) |

| Advantages | Good for long/difficult sequences | Milder conditions, good for acid-sensitive peptides and on-resin modifications |

| Disadvantages | Harsher final cleavage conditions | Potential for aggregation in long peptides |

The ability to introduce this compound at a specific position within a peptide sequence is crucial for its application as a photo-crosslinking probe. nih.govnih.gov This site-specific incorporation allows researchers to map protein-protein or peptide-receptor interactions with high precision. chemrxiv.orgnih.gov By replacing a natural amino acid with this compound, a photoreactive handle is introduced at a defined location. Upon UV irradiation, the benzophenone group is activated and can form a covalent bond with nearby molecules, effectively "trapping" the interaction for further analysis. researchgate.netnih.gov

This technique has been instrumental in:

Identifying the binding partners of bioactive peptides. nih.govrsc.org

Elucidating the structure of peptide-protein complexes. nih.govbohrium.com

Mapping the interaction interfaces of proteins. researchgate.net

The compatibility of this compound with standard SPPS protocols has facilitated its use in automated peptide synthesizers. beilstein-journals.orgresearchgate.net This allows for the efficient and rapid production of a wide range of peptide analogs containing this photoreactive amino acid. researchgate.net Automated synthesis offers several advantages, including increased speed, higher throughput, and improved reproducibility compared to manual synthesis. beilstein-journals.org By incorporating this compound into automated synthesis workflows, researchers can systematically generate libraries of photoactivatable peptides to probe biological systems.

Design and Synthesis of Bioactive Peptides and Peptidomimetics

The incorporation of unnatural amino acids like this compound is a powerful strategy in the design and synthesis of novel bioactive peptides and peptidomimetics. merckmillipore.comacs.org These modified peptides can exhibit improved therapeutic properties compared to their natural counterparts.

This compound serves as a key building block in the development of new therapeutic agents. chemimpex.com Its incorporation can lead to peptides with enhanced activity, selectivity, and stability. The benzophenone group can be used to create covalently bound drugs that offer prolonged therapeutic effects. Furthermore, the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but have improved drug-like properties, often involves the use of unnatural amino acids. upc.edulongdom.orgbenthamscience.com Phenylalanine-containing peptidomimetics, for instance, have been explored as novel HIV-1 capsid binders. nih.gov

A major challenge in the development of peptide-based therapeutics is their low stability in vivo due to rapid degradation by proteases. nih.govbenthamscience.com The inclusion of unnatural amino acids like this compound can significantly enhance the metabolic stability of peptides. creative-peptides.com The bulky benzophenone group can sterically hinder the approach of proteases, thereby protecting the peptide backbone from cleavage. This increased stability leads to a longer half-life in the body, which is a desirable characteristic for many therapeutic applications.

Modulation of Hydrophobic Interactions in Peptide Design

Hydrophobic interactions are a primary driving force in protein folding, stability, and molecular recognition. The strategic placement of hydrophobic residues within a peptide sequence can dictate its conformation and its affinity for binding partners. The benzophenone moiety of 4-benzoylphenylalanine provides a bulky, aromatic, and highly hydrophobic side chain that can be used to modulate these interactions with considerable precision.

The introduction of this compound into a peptide sequence significantly increases the local hydrophobicity, which can be leveraged to enhance the formation of a hydrophobic core or to strengthen binding at a hydrophobic interface of a target protein. Research has shown that recognition between peptides and their protein targets is often mediated by loosely packed hydrophobic side-chain interactions. Increasing the hydrophobicity at these interaction sites can stabilize the transition state of binding, leading to faster association rates. nih.gov

The influence of the benzoylphenylalanine side chain on hydrophobicity is notable when compared to natural amino acids. This enhanced hydrophobicity can be a critical design element in creating peptides that can effectively mimic one face of an alpha-helix or engage with deep hydrophobic pockets on a receptor surface.

| Amino Acid | Side Chain Structure | Relative Hydrophobicity (Kyte-Doolittle Scale) |

|---|---|---|

| Glycine | -H | -0.4 |

| Alanine | -CH3 | 1.8 |

| Phenylalanine | -CH2-Ph | 2.8 |

| Tryptophan | -CH2-Indole | -0.9 |

| 4-Benzoylphenylalanine | -CH2-Ph-CO-Ph | (Significantly higher than Phenylalanine) |

Creation of Receptor Antagonists and Ligand Analogs for Mechanistic Studies

The photoreactive nature of the benzophenone group makes this compound an exceptional tool for designing receptor antagonists and ligand analogs for mechanistic studies. Upon exposure to UV light, the benzophenone moiety can form a covalent bond with nearby C-H bonds, a process known as photoaffinity labeling. This allows for the permanent capture of a ligand-receptor interaction, providing invaluable insights into binding sites and modes.

A notable example is the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine and its incorporation into a Substance P peptide antagonist. nih.gov This photoreactive antagonist was designed to study the human tachykinin NK-1 receptor. The affinity and antagonistic properties of the resulting peptide demonstrated its suitability for photolabeling studies, offering a method to covalently link the antagonist to its receptor and thereby elucidate the binding pocket. nih.gov

Furthermore, analogs of p-benzoyl-L-phenylalanine, such as p-(4-hydroxybenzoyl)phenylalanine, have been developed to enhance the utility of this approach. These analogs can be radioiodinated, allowing for the sensitive detection of the cross-linked peptide-receptor complex and facilitating the identification of the specific amino acid residues at the binding interface. nih.govbohrium.com

| Peptide/Ligand Analog | Target Receptor | Key Finding/Application | Reference |

|---|---|---|---|

| Biotinyl-apa-[D-Pro9, MePhe(pBz)10, Trp11]SP | Human Tachykinin NK-1 Receptor | Demonstrated affinity and antagonistic properties suitable for photolabeling studies. | nih.gov |

| Peptide with p-(4-hydroxybenzoyl)phenylalanine | Substance P Receptor | Enabled radioiodination for enhanced detection of peptide-receptor cross-linking. | nih.govbohrium.com |

| p-Benzoyl-L-phenylalanine labeled peptides | G protein-coupled receptors | Used for photochemical cross-linking to identify ligand-binding sites. | nih.gov |

Bioconjugation Applications in Targeted Biomolecule Delivery

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of targeted therapy and diagnostics. This compound serves as a valuable component in creating sophisticated bioconjugates for the targeted delivery of therapeutic agents. chemimpex.com Peptides containing this amino acid can be designed to bind to specific cell surface receptors, and upon UV activation, covalently attach their cargo to the target cell.

This strategy is particularly promising in anticancer therapy, where cytotoxic drugs can be conjugated to peptides that selectively home to tumor cells. nih.gov The photo-crosslinking ability of the benzoylphenylalanine residue ensures that the therapeutic payload is delivered and retained at the site of action, potentially reducing systemic toxicity and enhancing efficacy. nih.gov

Recent advancements have led to the development of multifunctional linkers that incorporate a benzophenone moiety for photo-crosslinking, along with other functionalities for peptide stapling and the attachment of reporter tags for pull-down assays. nih.gov This "all-in-one" approach streamlines the development of highly specific and potent peptide-based therapeutics and diagnostic tools. These multifunctional probes allow for the stabilization of peptide secondary structures, covalent target engagement, and subsequent identification of binding partners. nih.gov

| Bioconjugation Strategy | Key Feature | Potential Application | Reference |

|---|---|---|---|

| Peptide-Drug Conjugates with Benzoylphenylalanine | Photo-inducible covalent bonding to target cells. | Targeted cancer therapy with reduced systemic toxicity. | nih.gov |

| Multifunctional Benzophenone Linkers | Combines peptide stapling, photo-crosslinking, and a handle for pull-down assays. | Development of highly specific peptide-based probes for target identification and validation. | nih.gov |

| Clickable, Photoreactive Amino Acids | Contains both a benzophenone group and a clickable alkyne for easy attachment of reporter tags. | Facilitates the construction of photoaffinity probes for studying ligand-receptor interactions. | nih.govrsc.org |

Mechanistic and Methodological Research in Protein Ligand and Protein Protein Interactions

Photocrosslinking and Photoaffinity Labeling Technologies

Photoaffinity labeling (PAL) is a robust technique for identifying and characterizing biomolecular interactions. nih.gov The incorporation of a photoactivatable moiety, such as the benzophenone (B1666685) group in Boc-L-4-benzoylphenylalanine, into a molecule of interest allows for the light-induced formation of a covalent bond with its interacting partner. researchgate.net This methodology has proven invaluable for mapping interaction interfaces and identifying novel binding partners.

Principles of Benzophenone-Mediated Photoreactivity (n to π* transition, diradical species formation)

The photoreactivity of the benzophenone moiety is central to its function as a photocrosslinker. Upon absorption of ultraviolet (UV) light, typically in the range of 350-365 nm, the benzophenone carbonyl group undergoes an electronic excitation from a non-bonding n orbital to an antibonding π* orbital (an n to π* transition). nih.govnih.gov This transition results in the formation of a diradical species in a triplet state. mdpi.comresearchgate.net This highly reactive triplet diradical can then abstract a hydrogen atom from a nearby C-H bond, creating a carbon-centered radical on the interacting molecule and a ketyl radical on the benzophenone. nih.govmdpi.com Subsequent radical recombination forms a stable covalent carbon-carbon bond, thus crosslinking the two interacting molecules. nih.gov A key advantage of benzophenone is its relative chemical stability compared to other photoprobes like aryl azides and diazirines, and its tendency to return to the ground state if a suitable reaction partner is not in proximity, minimizing non-specific labeling. nih.gov

Ultraviolet Light (350-365 nm) Activation for Covalent Adduct Formation

The activation of the benzophenone group is achieved by irradiation with UV light at a wavelength of approximately 350-365 nm. nih.govmdpi.com This specific wavelength range is crucial as it provides sufficient energy to induce the n to π* transition without causing significant photodamage to the biological molecules themselves. researchgate.net The efficiency of covalent adduct formation is dependent on several factors, including the proximity and orientation of the interacting molecules, and the reactivity of the C-H bonds available for hydrogen abstraction. nih.gov The process is generally efficient and can be performed under physiological conditions, making it suitable for both in vitro and in vivo studies. nih.gov

Strategies for Covalent Capture of Interacting Biomolecules in vitro and in vivo

The versatility of this compound allows for its incorporation into proteins through various strategies, enabling the covalent capture of interacting biomolecules in diverse experimental setups.

In Vitro Strategies:

Solid-Phase Peptide Synthesis: this compound can be directly incorporated into peptides during solid-phase synthesis. researchgate.netresearchgate.net This allows for the precise placement of the photocrosslinker at specific positions within a peptide ligand to probe its interaction with a target receptor. nih.gov

Genetic Code Expansion: A powerful in vitro and in vivo method involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair to site-specifically incorporate this compound in response to an amber stop codon (UAG) during protein expression in systems like E. coli. nih.govresearchgate.net This enables the production of full-length proteins with the photo-crosslinker at a desired location.

In Vivo Strategies:

Genetic Code Expansion in Living Cells: The same genetic code expansion technology can be applied in living cells, including yeast and mammalian cells, to study protein interactions within their native cellular environment. nih.govnih.gov This approach is particularly valuable for capturing transient or weak interactions that are difficult to detect using traditional methods like co-immunoprecipitation. nih.gov The ability to initiate the crosslinking at a specific time by controlling the UV light exposure provides temporal control over the experiment. nih.gov

These strategies often incorporate affinity tags (e.g., biotin) into the probe design to facilitate the enrichment and subsequent identification of the crosslinked complexes by mass spectrometry. nih.gov

Identification and Characterization of Protein-Protein Interaction Interfaces

A primary application of this compound is the detailed mapping of protein-protein interaction (PPI) interfaces. By systematically incorporating the photo-crosslinker at various positions within a protein of interest, researchers can identify the specific residues or domains that are in close proximity to its binding partner. nih.gov

Following UV irradiation and crosslinking, the resulting covalent complex is typically isolated and subjected to proteolytic digestion. The crosslinked peptides are then analyzed by mass spectrometry. The identification of a peptide fragment from one protein covalently attached to a peptide fragment from another provides direct evidence of their interaction and pinpoints the region of contact. nih.govacs.org This high-resolution mapping provides valuable structural insights that can inform the design of molecules that modulate the interaction.

| Research Finding | Methodology | Interacting Proteins | Reference |

| Identification of the binding site of corticotropin-releasing factor (CRF) on its binding protein (CRFBP). | Photoaffinity labeling with benzophenone photoprobes followed by LC/MS analysis of enzymatic digests. | CRF and CRFBP | nih.gov |

| Increased crosslinking yields for weak, transient protein-protein interactions. | Incorporation of halogenated p-benzoyl-l-phenylalanine analogs into proteins in live yeast. | LexA and Gal4/Gal80 | nih.gov |

| Covalent capture of endogenous protein-protein interactions in living cells. | Genetic incorporation of p-benzoyl-l-phenylalanine and subsequent UV irradiation. | General PPIs | nih.gov |

Investigation of Protein-DNA Binding via Photoaffinity Probes

Beyond protein-protein interactions, this compound has been successfully employed to investigate the interactions between proteins and nucleic acids. By genetically incorporating the photo-crosslinking amino acid into a DNA-binding protein, it is possible to form a covalent bond with the DNA upon UV irradiation. nih.gov

This technique allows for the precise identification of the amino acid residues at the protein-DNA interface. For example, p-benzoyl-l-phenylalanine was genetically incorporated into the E. coli catabolite activator protein (CAP), and upon UV exposure, it formed a covalent complex with its cognate DNA operator sequence. nih.gov This approach is broadly applicable for mapping the binding sites of various DNA- and RNA-binding proteins, providing critical information for understanding gene regulation and other fundamental cellular processes.

Elucidation of Receptor-Ligand Binding Mechanisms

The study of how ligands bind to their receptors is a cornerstone of pharmacology and drug discovery. This compound serves as a valuable tool in this area by enabling the covalent trapping of a ligand within its receptor's binding pocket. nih.govnih.gov This allows for the identification of the specific amino acid residues of the receptor that are in direct contact with the ligand, providing a detailed picture of the binding mode.

For instance, by incorporating p-benzoyl-l-phenylalanine into a peptide ligand, researchers can irradiate the ligand-receptor complex to form a covalent bond. nih.govnih.gov Subsequent analysis, often involving enzymatic digestion of the receptor and mass spectrometry, can identify the site of crosslinking, thereby revealing the ligand-binding site with high precision. nih.gov This information is invaluable for understanding the molecular basis of receptor activation and for the rational design of new therapeutic agents with improved affinity and specificity.

| Ligand | Receptor | Research Focus | Reference |

| Substance P analogs | Substance P receptor | Identification of the ligand-binding site. | nih.gov |

| 13-amino acid peptide analogs | G protein-coupled receptor | Mapping the ligand-binding site in atomic detail. | nih.gov |

| Antiepidermal growth factor receptor (EGFR) affibody | EGFR | Tracking receptor internalization and recycling. | nih.gov |

Application in Studying Bioactive Peptide-Receptor Interactions

This compound is instrumental in the investigation of how bioactive peptides interact with their receptors. The incorporation of this photoreactive amino acid into a peptide sequence allows for the "freezing" of the peptide-receptor complex at a specific moment in time. Benzoylphenylalanine, a photoreactive analog, is a useful tool for exploring the interactions between bioactive peptides and their receptors. nih.gov When a peptide containing L-4-benzoylphenylalanine binds to its receptor, subsequent exposure to UV light initiates a photochemical reaction. This results in the formation of a covalent cross-link between the peptide and the receptor, permanently linking the two molecules. This technique provides a snapshot of the binding event, enabling researchers to identify the specific amino acid residues involved in the interaction interface.

For example, a derivative of benzoylphenylalanine, p-(4-hydroxybenzoyl)phenylalanine, has been successfully used to elucidate the interaction between substance P and its receptor. nih.gov This approach allows for the precise mapping of binding sites and provides valuable insights into the molecular basis of peptide-receptor recognition. The stability of the Boc protecting group facilitates its use in solid-phase peptide synthesis, allowing for the straightforward incorporation of L-4-benzoylphenylalanine at any desired position within a peptide chain. chemimpex.com

| Peptide/Ligand | Receptor | Research Focus |

| Substance P analog | Substance P Receptor | Elucidation of peptide-protein interaction and identification of binding sites. nih.gov |

| α-conotoxin MI probe | Nicotinic acetylcholine (B1216132) receptors | Demonstration of photoaffinity labeling efficiency with a clickable, photoreactive amino acid. nih.gov |

| Calmodulin-binding peptide | Calmodulin | Illustration of specific photolabeling and covalent adduct formation upon photolysis. researchgate.net |

Photoaffinity Labeling for Receptor Identification and Characterization

Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing the binding partners of bioactive molecules, including peptides. nih.govresearchgate.net this compound is a key reagent in this methodology. A typical photoaffinity probe consists of a pharmacophore (the bioactive part), a photoreactive group, and a reporter tag. nih.gov The benzophenone group in L-4-benzoylphenylalanine serves as an effective photoreactive moiety due to its stability and specific activation by UV light. researchgate.net

The process involves synthesizing a probe molecule where L-4-benzoylphenylalanine is incorporated. This probe is then introduced to a biological system, where it binds to its target receptor. Upon irradiation with UV light (typically around 350-365 nm), the benzophenone group is excited to a triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue on the receptor, forming a covalent bond. nih.gov This irreversible linkage allows for the isolation and subsequent identification of the receptor protein, often through techniques like mass spectrometry. This method has been instrumental in de-convoluting complex biological pathways and identifying novel drug targets. researchgate.net

Structural Basis for Non-Canonical Amino Acid Recognition in Biological Systems

The ability to incorporate non-canonical amino acids like L-4-benzoylphenylalanine into proteins in living organisms has revolutionized protein engineering and functional studies. This has been made possible by understanding and engineering the cellular machinery responsible for protein synthesis.

Recognition by Evolved Aminoacyl-tRNA Synthetases

The central challenge in incorporating a non-canonical amino acid into a protein is to have an aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the new amino acid and attaches it to a corresponding transfer RNA (tRNA). rcsb.org Natural aaRSs are highly specific for the 20 canonical amino acids. To overcome this, scientists have engineered mutant aaRSs that can recognize and activate unnatural amino acids like para-benzoyl-L-phenylalanine (pBpa).

The crystal structure of a mutant aminoacyl-tRNA synthetase that selectively recognizes para-benzoyl-L-phenylalanine has been solved, providing a detailed understanding of this recognition. bgu.ac.ilresearchgate.net The engineered enzyme's specificity arises from mutations in the active site that create a binding pocket complementary to the benzoyl group of pBpa. bgu.ac.il These changes often involve creating new hydrophobic interactions with the unnatural side chain while simultaneously removing interactions that would favor the binding of natural amino acids like tyrosine. bgu.ac.il This structural understanding is crucial for the rational design of new aaRSs for other non-canonical amino acids.

| Engineered Synthetase | Recognized Non-Canonical Amino Acid | Key Structural Changes in Active Site |

| Mutant E. coli tyrosyl-tRNA synthetase | para-benzoyl-L-phenylalanine | New hydrophobic binding interactions with the unnatural amino acid; loss of specific hydrogen-bonding interactions with tyrosine. bgu.ac.il |

| p-cyanophenylalanine specific aaRS (pCNF-RS) | High permissivity for various unnatural amino acids | Active site modifications that allow discrimination against canonical amino acids while accepting a range of unnatural side chains. researchgate.net |

Directed Molecular Evolution Approaches for Expanding the Genetic Code

Directed evolution is a powerful technique used to create and select for engineered proteins with desired properties. nih.govnih.gov In the context of expanding the genetic code, directed evolution is used to evolve aminoacyl-tRNA synthetases that can efficiently and selectively incorporate non-canonical amino acids in response to a specific codon, typically a stop codon like UAG (amber). nih.gov

This process involves creating a large library of mutant aaRS genes. These mutants are then expressed in cells along with a reporter gene that contains an in-frame amber codon. If a mutant aaRS can successfully charge a tRNA with the desired non-canonical amino acid (provided in the growth media), the ribosome will read through the stop codon and produce a full-length, functional reporter protein. Cells containing these successful aaRS variants can then be selected for. This iterative process of mutation and selection allows for the rapid evolution of highly specific and efficient aaRSs for a wide variety of non-canonical amino acids, thereby expanding the genetic code and enabling the synthesis of proteins with novel functionalities. nih.govnih.gov

Biochemical Investigations and Functional Characterization

Insights into Bacterial Metabolic Pathways and Compound Biodegradation

The introduction of non-natural amino acids into biological systems provides a method for exploring the adaptability and limits of cellular metabolic machinery. Bacteria, with their vast enzymatic capabilities, are particularly adept at processing novel chemical structures.

Bacteria possess a notable degree of enzymatic promiscuity, which allows them to metabolize a wide range of substrates, including unnatural amino acids (UAAs). nih.gov This capability is often driven by enzymes such as transpeptidases, which can incorporate exogenous D-amino acids into the bacterial cell wall. nih.gov The metabolic processing of UAAs is not limited to incorporation; bacteria can also utilize them as carbon and nitrogen sources.

Klebsiella species, for instance, have well-documented and robust metabolic pathways for amino acid and nitrogen metabolism. nih.govfrontiersin.org Organisms like Klebsiella aerogenes can assimilate various nitrogen compounds by converting them into reduced forms suitable for cellular use. frontiersin.org While direct studies on the metabolism of Boc-L-4-Benzoylphenylalanine by Klebsiella sp. CK6 are specific, the known metabolic plasticity of the genus suggests a potential for its degradation. The initial step would likely involve the cleavage of the Boc protecting group, followed by the catabolism of the core amino acid, 4-Benzoyl-L-phenylalanine.

Research has shown that certain bacteria can metabolize 4-Benzoyl-L-phenylalanine, the core structure of the Boc-protected compound. smolecule.com This biodegradation yields specific breakdown products, demonstrating the ability of microbial pathways to cleave and process the complex aromatic structure. smolecule.com The identified catabolic pathway for a related compound, phenylacetate, which is a common intermediate in the degradation of aromatic compounds, involves processing by CoA thioesters and activation of the aromatic ring by a multicomponent oxygenase. consensus.app This highlights a sophisticated biochemical strategy for breaking down otherwise inert substrates. consensus.app

The metabolic versatility of bacteria allows them to adapt to and utilize novel chemical compounds as nutrients. Studies on 4-Benzoyl-L-phenylalanine have identified key metabolites resulting from its breakdown. smolecule.com

Table 1: Characterized Breakdown Products of 4-Benzoyl-L-phenylalanine Metabolism

| Precursor Compound | Breakdown Product | Metabolic Pathway Implication |

|---|---|---|

| 4-Benzoyl-L-phenylalanine | Phenylethanol | Reduction of the benzoyl group |

Integration into Biosensors and Probes for Molecular Detection

The benzophenone (B1666685) moiety within this compound endows it with photoreactive properties that are highly valuable for creating molecular probes. fishersci.comresearchgate.net These probes are instrumental in studying dynamic biological processes, particularly protein-protein interactions. smolecule.com

This compound is a photoreactive amino acid that can be incorporated into peptides or proteins. fishersci.comresearchgate.net The benzophenone group acts as a photolabel; upon exposure to UV light (around 350-360 nm), it forms a highly reactive triplet-state ketone. iris-biotech.de This excited species can then form a stable, covalent bond with adjacent molecules, typically by abstracting a hydrogen atom from a C-H bond. This "photocrosslinking" ability makes it an exceptional tool for identifying and mapping protein-protein interactions in their native environment. smolecule.comiris-biotech.de By incorporating this amino acid into a protein of interest, researchers can "capture" its transient binding partners by exposing the system to UV light. smolecule.com

Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring molecular proximity on a nanometer scale (1-10 nm). nih.gov It involves a non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive molecular ruler. nih.gov

Unnatural amino acids can be designed to function as components of FRET pairs. rsc.org While this compound is primarily known as a photocrosslinker, its benzophenone chromophore allows it to participate in energy transfer processes. It can act as an acceptor (quencher) for a donor fluorophore like tryptophan. When the two are brought into close proximity, the emission of the donor is quenched. This change in fluorescence can be used to monitor conformational changes in proteins or binding events in real-time.

Table 2: Comparison of Representative FRET Pairs

| Donor | Acceptor | Förster Radius (R₀) | Typical Application |

|---|---|---|---|

| CFP (Cyan Fluorescent Protein) | YFP (Yellow Fluorescent Protein) | ~4.9 nm | Genetically encoded biosensors |

| Alexa Fluor 488 | Alexa Fluor 594 | ~5.4 nm | In vitro binding assays |

Role in Neuroscience Research for Neurotransmitter Interaction Studies

The study of neurotransmitter signaling is fundamental to understanding brain function and neurological disorders. nih.gov A significant challenge in this field is characterizing the precise interactions between neurotransmitters, their receptors, and associated signaling proteins. This compound has emerged as a valuable tool for these investigations. chemimpex.com

Its application in neuroscience centers on its ability to elucidate molecular interactions. chemimpex.com Neurotransmitter receptors are complex proteins, and understanding how they bind to ligands (like drugs or endogenous neurotransmitters) is crucial for developing new therapies. nih.gov By incorporating this compound into a peptide or a small molecule designed to bind to a specific neurotransmitter receptor, researchers can perform photo-affinity labeling. Upon binding to the target receptor, UV irradiation permanently crosslinks the ligand to the receptor protein. This covalent linkage allows for the isolation and identification of the specific binding site or even entire receptor complexes, providing invaluable structural and functional information about neurotransmitter systems. chemimpex.com

Analytical and Spectroscopic Characterization in Advanced Research

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

UV-Visible Spectroscopy for Chromophore Analysis and Photoactivation Monitoring

UV-Visible spectroscopy is a key technique for analyzing Boc-L-4-Benzoylphenylalanine, primarily due to the benzophenone (B1666685) moiety, which acts as a distinct chromophore. This group is responsible for the molecule's ability to absorb UV light and initiate photochemical reactions.

The UV spectrum of this compound is characterized by a strong absorbance peak (λmax) in the UV-A range, which is attributed to the n→π* electronic transition of the carbonyl group within the benzophenone structure. The precise wavelength of maximum absorbance allows for the quantitative analysis of the compound's concentration in solution using the Beer-Lambert law. For the related compound p-benzoyl-L-phenylalanine, the λmax is observed at approximately 259 nm. caymanchem.com

This characteristic absorption is critical for its application as a photo-cross-linking agent. Upon irradiation with UV light, typically around 365 nm, the benzophenone group is excited to a triplet state. nih.gov This excited state can then abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, leading to the formation of a covalent cross-link. Monitoring the change in the UV-Vis spectrum during irradiation can be used to follow the progress of the photoactivation and cross-linking reaction. The analysis of peptides containing aromatic amino acids can sometimes be complicated by overlapping absorption features; however, techniques like second derivative spectroscopy can be employed to resolve these features and enhance qualitative analysis. thermofisher.com

| Parameter | Value | Reference |

| λmax (p-benzoyl-L-phenylalanine) | ~259 nm | caymanchem.com |

| Photoactivation Wavelength | ~365 nm | nih.gov |

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Structural Elucidation

Infrared (IR) spectroscopy provides a unique "vibrational fingerprint" of a molecule, allowing for the identification of its functional groups. nih.govresearchgate.net For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its specific chemical bonds, confirming the presence of key structural components.

The spectrum provides qualitative and quantitative information about the molecule's structure. nih.gov Key vibrational bands include:

N-H Stretch: The N-H bond of the Boc-protected amine group shows a characteristic stretching vibration.

C=O Stretches: Multiple distinct carbonyl stretching bands are visible. These correspond to the urethane of the Boc group, the carboxylic acid, and the benzophenone ketone. The differing chemical environments of these carbonyls cause them to absorb at slightly different frequencies, allowing for their individual identification.

C-O Stretches: Vibrations from the C-O bonds in the carboxylic acid and the Boc group are also present.

Aromatic C=C Bends: The presence of the two phenyl rings is confirmed by characteristic absorptions in the fingerprint region.

This technique is highly sensitive to the molecular structure and is used as a standard method for confirming the identity and purity of the synthesized compound. researchgate.net

| Functional Group | Approximate Wavenumber (cm⁻¹) | Type of Vibration |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| N-H (Amide/Urethane) | 3400-3200 | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Ketone, Carboxylic Acid, Urethane) | 1760-1670 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure and Conformation Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen and carbon atom.

¹H NMR: The proton NMR spectrum displays distinct signals for each type of proton in the molecule. Key resonances include those from the tert-butyl group of the Boc protector, the protons on the α-carbon and β-carbon of the amino acid backbone, and the aromatic protons of the two phenyl rings. The integration of these signals confirms the number of protons of each type, while their splitting patterns (multiplicity) reveal neighboring proton interactions.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom, including the carbonyl carbons of the Boc group, carboxylic acid, and ketone, as well as the distinct carbons of the aromatic rings and the aliphatic backbone.

For more advanced studies, two-dimensional (2D) NMR techniques can establish connectivity between atoms. Furthermore, advanced solid-state NMR (SSNMR) spectroscopy can be employed to investigate the conformation and hydrogen bonding of the molecule in the solid state, which is particularly relevant for understanding its behavior when incorporated into larger structures like peptide fibrils. nih.govresearchgate.netmdpi.com

| Proton Type (¹H) | Approximate Chemical Shift (ppm) | Carbon Type (¹³C) | Approximate Chemical Shift (ppm) |

| -C(CH₃)₃ (Boc) | ~1.4 | -C(CH₃)₃ (Boc) | ~28 |

| -CH₂- (β-carbon) | ~3.1-3.3 | -CH₂- (β-carbon) | ~37 |

| -CH- (α-carbon) | ~4.5 | -CH- (α-carbon) | ~54 |

| Aromatic Protons | ~7.3-7.8 | Aromatic Carbons | ~128-138 |

| -NH- (Amide) | ~5.0 | C=O (Boc) | ~155 |

| -COOH | >10 | C=O (Carboxylic Acid) | ~175 |

| C=O (Ketone) | ~196 |

Fluorescence Spectroscopy for Emission Characteristics and Probe Applications

While the benzophenone moiety is primarily known for its phosphorescence and utility as a triplet-state photosensitizer, its fluorescence characteristics are also of interest. Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light.

The benzophenone group in this compound is not a strong fluorophore, as it undergoes very efficient intersystem crossing from the excited singlet state to the triplet state, which is the basis for its photo-cross-linking activity. However, its unique photochemical properties make it a valuable component in the design of specialized molecular probes. beilstein-journals.org For example, it can be incorporated into peptides to study protein-protein interactions. nih.gov Changes in the local environment upon binding can sometimes influence the emission properties, although its primary role remains that of a photo-cross-linker rather than a fluorescent reporter. It can be used in conjunction with other fluorophores in fluorescence resonance energy transfer (FRET) applications or quenching studies to probe molecular distances and interactions. The development of unnatural amino acid-based probes is a growing field for visualizing biological activity. rsc.org

Mass Spectrometry (MS) Applications in Peptide Characterization and Adduct Identification

Mass spectrometry is a cornerstone analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight, confirming the elemental composition, and identifying unknown compounds.

LC-MS and GC-MS Platforms for Qualitative and Quantitative Analysis of Amino Acids and Derivatives

Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques used for the analysis of this compound and related compounds.

LC-MS: This is the more common technique for analyzing amino acids and peptides. LC-MS combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. A reverse-phase C18 column is often suitable for separating this compound from impurities or other components in a mixture, typically using a mobile phase gradient of water and acetonitrile with an additive like formic acid or trifluoroacetic acid. researchgate.net The mass spectrometer provides a precise mass measurement, confirming the identity of the compound. LC-MS is also the method of choice for analyzing peptides containing this unnatural amino acid and for identifying the protein adducts formed after photo-cross-linking. nih.gov

GC-MS: The analysis of polar, non-volatile compounds like amino acids by GC-MS requires a chemical derivatization step to increase their volatility. sigmaaldrich.com The active hydrogens on the amine and carboxylic acid groups are replaced with nonpolar moieties, for example, by silylation. sigmaaldrich.com While less direct than LC-MS for this specific compound, GC-MS can provide high-resolution separation and characteristic fragmentation patterns that are useful for structural confirmation and quantitative analysis. sigmaaldrich.comnih.gov

| Technique | Sample Preparation | Typical Application for this compound |

| LC-MS | Dissolution in a suitable solvent (e.g., acetonitrile/water) | Molecular weight confirmation, purity analysis, quantitative analysis of the compound and peptides containing it, identification of cross-linked products. |

| GC-MS | Derivatization required (e.g., silylation) | Analysis of the derivatized amino acid, providing structural information through characteristic fragmentation patterns. |

High-Resolution Mass Spectrometry for Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of intermediates in the synthesis of Boc-BPA-containing peptides and the characterization of their photo-crosslinked products. The high mass accuracy and resolving power of HRMS instruments, such as Orbitrap and FT-ICR mass spectrometers, allow for the determination of elemental compositions of precursor and product ions, providing a high degree of confidence in their identification.

In the context of solid-phase peptide synthesis (SPPS) incorporating Boc-BPA, HRMS is employed to verify the mass of the final peptide product, confirming the successful incorporation of the benzoylphenylalanine residue. It is also crucial for identifying and characterizing potential side products or impurities that may arise during synthesis. These can include deletion sequences (peptides missing one or more amino acids), truncated peptides, or products with modifications to the benzophenone group.

Upon UV irradiation, the benzophenone moiety of Boc-BPA forms a reactive triplet diradical that can covalently cross-link to interacting biomolecules, typically proteins. HRMS plays a pivotal role in identifying these cross-linked products. The mass of the cross-linked conjugate, precisely measured by HRMS, provides direct evidence of the interaction and can help to identify the binding partner.

Table 1: Exemplary HRMS Data for a Boc-BPA Containing Peptide and its Photo-crosslinked Product

| Analyte | Theoretical Monoisotopic Mass (Da) | Observed m/z (Charge State) | Mass Error (ppm) | Inferred Information |

| Boc-BPA-Peptide | 1234.5678 | 618.2912 (2+) | 1.2 | Successful synthesis of the target peptide |

| Peptide-Protein Crosslink | 26234.5678 | 1312.7359 (20+) | 2.5 | Covalent bond formation between the peptide and its target protein |

This is a hypothetical data table for illustrative purposes.

Fragment Ion Analysis and Multiple Reaction Monitoring (MRM) Development in Peptide Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for obtaining structural information about peptides, including those containing Boc-BPA. In a typical MS/MS experiment, a specific precursor ion (the protonated peptide) is selected and subjected to fragmentation, usually through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions are then analyzed to determine the amino acid sequence of the peptide.

The fragmentation of peptides typically occurs along the peptide backbone, generating characteristic b- and y-type ions. The presence of the bulky benzoylphenylalanine residue can influence the fragmentation pattern. While the fundamental principles of peptide fragmentation still apply, the benzophenone moiety itself can undergo characteristic fragmentation, providing a signature for the presence of Boc-BPA in the peptide sequence. For instance, a neutral loss corresponding to the benzoyl group or the entire benzoylphenylalanine side chain might be observed.

Table 2: Characteristic Fragment Ions of a Hypothetical Peptide Containing this compound

| Fragment Ion Type | Sequence | Observed m/z |

| b₃ | Boc-Ala-Val | 315.20 |

| y₅ | Gly-Leu-BPA-OH | 567.30 |

| Internal Fragment | Benzoylphenylalanine | 238.10 |

This is a hypothetical data table for illustrative purposes.

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific mass spectrometric technique used for the targeted quantification of molecules. In the context of Boc-BPA-containing peptides, MRM can be developed to specifically detect and quantify the peptide of interest in complex biological matrices. The development of an MRM assay involves the selection of specific precursor-to-product ion transitions that are unique to the target peptide. The precursor ion is the protonated peptide, and the product ions are specific fragment ions generated by MS/MS.

For a peptide containing Boc-BPA, at least two to three specific and intense transitions are typically chosen. The selection of these transitions is critical for the specificity of the assay and is often guided by initial fragment ion analysis experiments. The intensity of these transitions is then monitored over time as the sample is introduced into the mass spectrometer, allowing for accurate quantification.

Chromatographic Methods for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Peptide Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purification and purity assessment of synthetic peptides, including those incorporating this compound. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for peptide separations. In RP-HPLC, peptides are separated based on their hydrophobicity.

The stationary phase is typically a silica-based support chemically modified with hydrophobic alkyl chains, most commonly C18. The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile, in water. An ion-pairing agent, typically trifluoroacetic acid (TFA), is added to both the aqueous and organic phases to improve peak shape and resolution by masking the charges on the peptide.

The presence of the hydrophobic benzoylphenylalanine residue significantly increases the retention time of the peptide on the RP-HPLC column compared to its non-modified counterpart. This property is beneficial for separating the Boc-BPA-containing peptide from more hydrophilic impurities. The purification of crude synthetic peptides is often performed on semi-preparative or preparative HPLC columns, where fractions are collected and analyzed for purity. Analytical HPLC, using columns with smaller internal diameters, is then used to assess the purity of the final product.

Table 3: Typical RP-HPLC Conditions for the Analysis of a Boc-BPA Containing Peptide

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-65% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 254 nm |

Reversed-Phase HPLC for Hydrophilic Peptide Analysis with Derivatization Strategies

While RP-HPLC is highly effective for many peptides, very hydrophilic peptides, even those containing the relatively hydrophobic Boc-BPA, can exhibit poor retention on standard C18 columns, often eluting in the void volume. This makes their separation and analysis challenging. To overcome this, derivatization strategies can be employed to increase the hydrophobicity of the peptide and improve its retention on the reversed-phase column.

One such strategy is benzoylation, where the primary amines of the peptide (the N-terminus and the side chain of lysine residues) are reacted with a benzoylating agent, such as benzoic anhydride (B1165640) or benzoyl chloride. nih.gov This introduces a hydrophobic benzoyl group, which significantly increases the peptide's affinity for the C18 stationary phase. This pre-column derivatization allows for the successful separation and analysis of otherwise poorly retained hydrophilic peptides by RP-HPLC.

The derivatization reaction needs to be carefully optimized to ensure complete and specific modification. The resulting derivatized peptide can then be analyzed using standard RP-HPLC conditions, often with a modified gradient to account for the increased hydrophobicity. This approach has been shown to be effective for improving the chromatographic behavior of small, hydrophilic peptides, enabling their accurate analysis and quantification. nih.gov

Q & A

Q. What are the recommended methods for synthesizing Boc-L-4-Benzoylphenylalanine, and how is its purity validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Boc chemistry. The benzoyl group is introduced at the para position of the phenylalanine side chain during side-chain modification. Post-synthesis, purification is achieved via reverse-phase HPLC, and purity is validated using LC-MS (for molecular weight confirmation) and NMR (to verify stereochemistry and absence of side products). For photoreactive applications, ensure the benzoyl group remains intact by avoiding prolonged exposure to UV light during handling .

Q. What storage conditions are optimal for this compound?

Store the compound at 2–8°C in a tightly sealed, light-resistant container. It is incompatible with strong oxidizing agents and should be kept under inert gas (e.g., argon) to prevent degradation. Prolonged exposure to moisture or ambient light can reduce photoreactivity .

Q. How is this compound incorporated into peptide sequences for photolabeling studies?

During SPPS, this compound is coupled to the growing peptide chain using standard coupling reagents (e.g., HBTU/DIPEA). Its benzoyl group enables UV-induced crosslinking (λ = 350–365 nm) after incorporation. Post-assembly, the peptide is cleaved from the resin using TFA, with care taken to preserve the benzoyl functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photoreactivity data for this compound?

Discrepancies in photoreactivity often arise from variations in UV wavelength, irradiation duration, or solvent polarity. For reproducible crosslinking:

Q. What strategies mitigate solubility challenges when using this compound in aqueous buffers?

The compound is sparingly soluble in water but dissolves readily in polar organic solvents (e.g., DMF, DMSO, or methanol). For aqueous applications:

- Pre-dissolve in a minimal volume of DMSO (<5% v/v) before adding to buffer.

- Use solubilizing agents (e.g., cyclodextrins) or modify buffer pH (6.5–8.0) to enhance stability .

Q. How does this compound’s stability vary under different experimental conditions?

Q. What are the best practices for using this compound in protein-protein interaction studies?

Q. How can photolabeling efficiency be optimized in complex biological systems?

- Increase the molar ratio of this compound-containing peptides to target proteins (5–10:1).

- Pre-irradiate the system to quench endogenous photoreactive compounds.

- Combine with click chemistry (e.g., azide-alkyne cycloaddition) for downstream detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.